molecular formula C22H19F3N2O4S B7689331 3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B7689331
M. Wt: 464.5 g/mol
InChI Key: LODPZYQYFHTWOP-UHFFFAOYSA-N
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Description

3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of benzylsulfamoyl, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the introduction of the benzylsulfamoyl group, methoxy group, and trifluoromethyl group onto the benzamide backbone. Common synthetic routes may involve:

    Nucleophilic Substitution Reactions: Introduction of the trifluoromethyl group through nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Sulfonation Reactions: Incorporation of the benzylsulfamoyl group via sulfonation reactions using benzylamine and sulfonyl chloride.

    Methoxylation Reactions: Addition of the methoxy group through methoxylation reactions using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The benzylsulfamoyl group may interact with enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzamide
  • 2-(trifluoromethyl)benzamide
  • 4-(trifluoromethyl)benzylamine

Uniqueness

3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of benzylsulfamoyl, methoxy, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O4S/c1-31-19-11-10-16(21(28)27-18-9-5-8-17(13-18)22(23,24)25)12-20(19)32(29,30)26-14-15-6-3-2-4-7-15/h2-13,26H,14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODPZYQYFHTWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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